molecular formula C20H16BrClN2O4 B14801691 2-(2-bromo-4-chlorophenoxy)-N'-[(naphthalen-1-yloxy)acetyl]acetohydrazide

2-(2-bromo-4-chlorophenoxy)-N'-[(naphthalen-1-yloxy)acetyl]acetohydrazide

Cat. No.: B14801691
M. Wt: 463.7 g/mol
InChI Key: QOGZZXFGJKAXGE-UHFFFAOYSA-N
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Description

2-(2-bromo-4-chlorophenoxy)-N’-[(1-naphthyloxy)acetyl]acetohydrazide is a complex organic compound with potential applications in various fields of scientific research. It is characterized by its unique molecular structure, which includes bromine, chlorine, and naphthyloxy groups. This compound is primarily used in proteomics research and other biochemical studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-bromo-4-chlorophenoxy)-N’-[(1-naphthyloxy)acetyl]acetohydrazide involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 2-bromo-4-chlorophenol with chloroacetic acid to form 2-(2-bromo-4-chlorophenoxy)acetic acid. This intermediate is then reacted with hydrazine hydrate to produce 2-(2-bromo-4-chlorophenoxy)acetohydrazide. Finally, the acetohydrazide is acetylated with 1-naphthyloxyacetyl chloride to yield the target compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors and stringent quality control measures. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(2-bromo-4-chlorophenoxy)-N’-[(1-naphthyloxy)acetyl]acetohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

2-(2-bromo-4-chlorophenoxy)-N’-[(1-naphthyloxy)acetyl]acetohydrazide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.

    Biology: Employed in proteomics research to study protein interactions and functions.

    Medicine: Investigated for potential therapeutic applications, including anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-bromo-4-chlorophenoxy)-N’-[(1-naphthyloxy)acetyl]acetohydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-bromo-4-chlorophenoxy)acetohydrazide
  • 4-bromo-2-(2-(2-(2-naphthyloxy)propanoyl)carbohydrazonoyl)phenyl 2-chlorobenzoate
  • 2-(bromomethyl)-2-[2-chloro-4-(4-chlorophenoxy)phenyl]-4-methyl-1,3-dioxolane

Uniqueness

2-(2-bromo-4-chlorophenoxy)-N’-[(1-naphthyloxy)acetyl]acetohydrazide stands out due to its unique combination of bromine, chlorine, and naphthyloxy groups, which confer specific chemical properties and biological activities. Its versatility in undergoing various chemical reactions and its wide range of applications in scientific research make it a valuable compound .

Properties

Molecular Formula

C20H16BrClN2O4

Molecular Weight

463.7 g/mol

IUPAC Name

2-(2-bromo-4-chlorophenoxy)-N'-(2-naphthalen-1-yloxyacetyl)acetohydrazide

InChI

InChI=1S/C20H16BrClN2O4/c21-16-10-14(22)8-9-18(16)28-12-20(26)24-23-19(25)11-27-17-7-3-5-13-4-1-2-6-15(13)17/h1-10H,11-12H2,(H,23,25)(H,24,26)

InChI Key

QOGZZXFGJKAXGE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2OCC(=O)NNC(=O)COC3=C(C=C(C=C3)Cl)Br

Origin of Product

United States

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